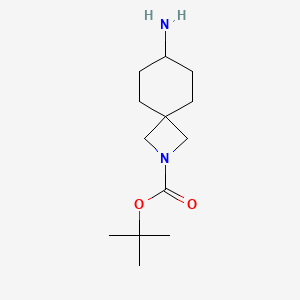

![molecular formula C13H24N2O2 B1449925 Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1408075-19-3](/img/structure/B1449925.png)

Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-13(9-15)6-4-10(14)5-7-13/h10H,4-9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODLWXAMPOHERW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate

Executive Summary

Spirocyclic scaffolds, particularly those incorporating nitrogen atoms, have emerged as crucial building blocks in modern medicinal chemistry. Their rigid, three-dimensional structures offer a distinct advantage in drug design, enabling precise spatial orientation of functional groups for optimal target engagement. This guide provides a comprehensive technical overview of the synthetic pathways leading to tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate, a valuable spirocyclic diamine intermediate. We will explore the predominant synthetic strategy centered on the reductive amination of a key ketone precursor, delve into the rationale behind experimental choices, and present detailed protocols. Alternative synthetic routes and the critical role of protecting group strategies are also discussed, offering researchers a robust framework for accessing this and related molecular architectures.

Introduction: The Significance of Spirocyclic Diamines in Drug Discovery

The exploration of novel chemical space is a cornerstone of drug discovery. In recent years, there has been a significant shift away from flat, aromatic structures towards more three-dimensional, sp³-rich molecules. Spirocycles, which contain two rings connected by a single common atom, epitomize this trend. The incorporation of a spirocyclic core imparts conformational rigidity and introduces novel vectors for substituent placement, which can lead to improved potency, selectivity, and pharmacokinetic properties.

The 2-azaspiro[3.5]nonane framework, featuring a four-membered azetidine ring fused to a six-membered cyclohexane ring, is of particular interest. When functionalized with an additional amino group, as in the target molecule, it becomes a versatile scaffold for constructing diverse compound libraries.[1] Such aryl-spirocyclic diamine derivatives have shown potential as multimodal monoaminergic compounds for applications like antidepressant drugs. This guide focuses on the synthesis of a key intermediate, where one amine is protected by a tert-butyloxycarbonyl (Boc) group, rendering the other available for further chemical elaboration.

Chapter 1: Retrosynthetic Analysis and Primary Synthetic Strategy

The synthesis of this compound presents the dual challenge of constructing the spirocyclic core and selectively functionalizing the two nitrogen atoms. A logical retrosynthetic analysis points to the most efficient and widely adopted approach: the late-stage introduction of the C7-amino group.

Caption: Retrosynthetic analysis of the target diamine.

This analysis identifies two primary transformations:

-

Reductive Amination: The target primary amine can be formed from a corresponding ketone precursor. This is a robust and high-yielding reaction that is a cornerstone of amine synthesis.[2][3][4]

-

Spirocyclization: The core ketone intermediate, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, must be synthesized. This step involves the construction of the unique spirocyclic system.

This strategy allows for the installation of the versatile amino group in the final step, preserving it from interference in earlier stages of the synthesis.

Chapter 2: Synthesis of the Key Ketone Intermediate

The cornerstone of the primary synthetic pathway is the efficient preparation of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate . While multiple routes to azaspiro[3.5]nonane cores exist, a practical approach involves building the cyclohexane ring onto a pre-formed, protected azetidine ring.

Experimental Protocol: Synthesis of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

This protocol is a representative synthesis based on established chemical principles for spirocycle formation.

Step 2.1: Boc Protection of 3-Azetidinone

-

To a solution of 3-azetidinone hydrochloride (1.0 equiv) in a 1:1 mixture of dichloromethane (DCM) and water, add sodium bicarbonate (2.5 equiv) and stir until the solid dissolves.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Step 2.2: Knoevenagel Condensation

-

In a flask equipped with a Dean-Stark apparatus, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) and ethyl cyanoacetate (1.1 equiv) in toluene.

-

Add piperidine (0.1 equiv) and acetic acid (0.1 equiv) as catalysts.

-

Reflux the mixture for 4-6 hours, collecting the water that is formed.

-

Cool the reaction, wash with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to yield the condensed product.

Step 2.3: Michael Addition and Dieckmann Cyclization

-

To a solution of the product from Step 2.2 (1.0 equiv) in ethanol, add ethyl acrylate (1.2 equiv) and a catalytic amount of sodium ethoxide.

-

Stir at room temperature for 8-12 hours.

-

Add a solution of sodium ethoxide (2.0 equiv) in ethanol and heat the mixture to reflux for 6-8 hours to effect the intramolecular Dieckmann condensation.

-

Cool the reaction and neutralize with aqueous HCl. Extract with ethyl acetate, wash with brine, dry, and concentrate.

Step 2.4: Hydrolysis and Decarboxylation

-

Reflux the crude product from Step 2.3 in a mixture of 6 M HCl and acetic acid for 12-24 hours.

-

Cool the reaction mixture and adjust the pH to ~9-10 with a strong base (e.g., NaOH).

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting ketone intermediate, tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, by column chromatography.

Chapter 3: The Reductive Amination Step: From Ketone to Amine

Reductive amination is a powerful, one-pot procedure for converting ketones or aldehydes into amines.[4] The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[3][5]

Caption: Workflow for the reductive amination step.

Causality in Reagent Selection

The choice of reducing agent is critical for the success of this reaction. While strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce both the starting ketone and the intermediate imine, they often lead to alcohol byproducts and poor yields.[5]

Milder, more selective reagents are preferred.[6]

-

Sodium Cyanoborohydride (NaBH₃CN): This reagent is stable under weakly acidic conditions (pH 3-4) required for imine formation and selectively reduces the protonated iminium ion much faster than it reduces the ketone carbonyl.[2]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an even milder and less toxic alternative. The electron-withdrawing acetate groups attenuate the hydride-donating ability of the reagent, making it highly selective for imines and aldehydes over ketones. It is often the reagent of choice for its safety and high yields.[2]

Experimental Protocol: Reductive Amination

-

Dissolve tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (1.0 equiv) and ammonium acetate (5-10 equiv) in anhydrous methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quench the reaction by the slow addition of 2 M NaOH solution until the pH is basic (~9-10).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford this compound.

| Parameter | Condition | Rationale |

| Ammonia Source | Ammonium Acetate | Provides ammonia and acts as a buffer to maintain optimal pH for imine formation. |

| Reducing Agent | NaBH(OAc)₃ or NaBH₃CN | Selectively reduces the iminium ion intermediate over the starting ketone.[6] |

| Solvent | Methanol or Dichloroethane | Common solvents that effectively dissolve reactants and do not interfere with the reaction. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction, followed by stirring at RT for completion. |

| pH | Weakly Acidic (~6-7) | Catalyzes imine formation without passivating the amine nucleophile. |

Table 1: Optimized Reaction Parameters for Reductive Amination.

Chapter 4: The Role of the Boc Protecting Group

The use of the tert-butyloxycarbonyl (Boc) group is a crucial element of the overall synthetic strategy. Protecting groups are essential in multi-step synthesis to mask a reactive functional group and prevent it from participating in unwanted side reactions.[7][8]

-

Protection: The secondary amine of the azetidine ring is protected early in the synthesis using di-tert-butyl dicarbonate (Boc₂O). This is a robust protection that is stable to the basic and reductive conditions employed in subsequent steps.[8]

-

Orthogonality: The Boc group is acid-labile. It can be cleanly removed using strong acids like trifluoroacetic acid (TFA) in DCM or HCl in methanol, without affecting other common protecting groups.[7] This selective deprotection is vital for the final stages of drug synthesis, where the newly revealed secondary amine can be further functionalized.

Conclusion

The synthesis of this compound is most effectively achieved through a convergent strategy culminating in a reductive amination. This pathway relies on the robust preparation of a key ketone intermediate, followed by a highly selective C-N bond formation using mild hydride reagents like sodium triacetoxyborohydride. The strategic use of the Boc protecting group ensures that the two amine functionalities can be orthogonally manipulated, making the final product an exceptionally valuable and versatile building block for the development of novel therapeutics in areas such as neuroscience and metabolic disorders.[9][10] This guide provides the foundational knowledge and practical protocols for researchers to confidently access this important molecular scaffold.

References

-

Bingham, M., Okumura, M., & Sarlah, D. (2021). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available at: [Link]

-

Darsaraee, M., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. Available at: [Link]

-

White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available at: [Link]

-

Tian, G., et al. (2026). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. European Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2025). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available at: [Link]

-

Myers, A. G. (n.d.). Reductive Amination. Chem 115 Handout. Available at: [Link]

-

Wikipedia. (n.d.). Reductive amination. Available at: [Link]

-

National Institutes of Health. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules. Available at: [Link]

- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.

-

PubChem. (n.d.). This compound. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of a novel Boc-protected cyclopropane-modified proline analogue. Available at: [Link]

- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Available at: [Link]

-

ChemHelp ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

- Google Patents. (n.d.). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.

-

ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]

-

American Elements. (n.d.). This compound. Available at: [Link]

- Google Patents. (n.d.). Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis and Properties of Boc-Protected Amino Acids. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

-

PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

- 1. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. gctlc.org [gctlc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Boc-7-amino-2-azaspiro[3.5]nonane

An In-Depth Technical Guide to 2-Boc-7-amino-2-azaspiro[3.5]nonane: Properties, Synthesis, and Applications in Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is paramount. The strategic move away from flat, two-dimensional structures towards more complex, three-dimensional scaffolds—a concept often termed "escaping from flatland"—has identified spirocyclic systems as privileged building blocks. This guide provides a comprehensive technical overview of tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate , commonly known as 2-Boc-7-amino-2-azaspiro[3.5]nonane . We will explore its core physicochemical and chemical properties, discuss strategies for its synthesis and characterization, and illuminate its role as a versatile scaffold in the development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique building block in their discovery programs.

Molecular Identity and Physicochemical Properties

2-Boc-7-amino-2-azaspiro[3.5]nonane is a bifunctional molecule featuring a rigid spirocyclic core. This core consists of an azetidine ring fused with a cyclohexane ring at a single carbon center. The key functional groups are a primary amine on the cyclohexane ring and a Boc-protected secondary amine within the azetidine ring, providing two distinct points for chemical modification.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Common Synonym | 2-Boc-7-amino-2-azaspiro[3.5]nonane[1] |

| CAS Number | 1408075-19-3[1][2] |

| Molecular Formula | C₁₃H₂₄N₂O₂[1][2] |

| Molecular Weight | 240.34 g/mol [1] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)N[1] |

Table 2: Physicochemical Properties

| Property | Value / Observation |

| Appearance | Typically an off-white solid or oil. An isomeric compound is described as a "Colorless to off-white (Solid-Liquid Mixture)". |

| Boiling Point | Predicted: 336.5 ± 42.0 °C (for isomer tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate)[3] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane (DCM), methanol, and dimethylformamide (DMF). Limited solubility in water is anticipated due to the large nonpolar hydrocarbon framework and Boc group. |

| Purity | Commercially available at high purity, often >97%. A certificate of analysis for a related isomer reports a purity of 99.81% by Gas Chromatography (GC). |

Spectroscopic Characterization

The structural identity and purity of 2-Boc-7-amino-2-azaspiro[3.5]nonane are typically confirmed using a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the tert-butyl group of the Boc protector. The protons on the spirocyclic framework would appear as a series of complex multiplets in the aliphatic region (approx. 1.2-3.8 ppm). The protons of the primary amine (-NH₂) would typically appear as a broad singlet.

-

¹³C NMR: The carbon spectrum would display a signal for the carbonyl carbon of the Boc group around 155 ppm and signals for the quaternary carbon of the tert-butyl group near 80 ppm. The spirocyclic carbon atom would be a key feature, alongside other aliphatic carbons of the two rings.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecular ion [M+H]⁺ at m/z 241.19.

Caption: Molecular structure highlighting the core functional groups.

Chemical Properties and Reactivity

The synthetic utility of this molecule stems from its two distinct nitrogen functionalities, which can be addressed with orthogonal chemical strategies.

-

Primary Amine Reactivity: The 7-amino group is a primary amine, making it a potent nucleophile. It readily participates in a wide range of classical amine reactions, including:

-

Acylation/Sulfonylation: Reaction with acid chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Condensation with aldehydes or ketones to form an imine, which is subsequently reduced to furnish a secondary amine. This is a cornerstone of library synthesis in drug discovery.

-

-

Boc Group Deprotection: The 2-Boc group is a robust protecting group, stable to most basic, reductive, and mild acidic conditions. This stability allows for selective chemistry to be performed on the primary amine without affecting the azetidine nitrogen. The Boc group can be efficiently removed under strong acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. This unmasks the secondary amine, making it available for subsequent functionalization.

This dual reactivity makes the scaffold ideal for building complex molecules where different functionalities are introduced sequentially.

Caption: Reactivity workflow of the bifunctional scaffold.

Representative Synthetic Strategy

While multiple proprietary routes exist, a general and plausible synthetic approach can be conceptualized based on established methods for constructing spirocyclic systems. One such strategy involves the solid-phase synthesis of a related core, which highlights the efficiency and scalability required in drug discovery.[4]

Protocol: Solid-Phase Synthesis of a Related 7-Azaspiro[3.5]nonan-1-one Core

This protocol illustrates the logic of building the spirocycle on a solid support, which facilitates purification by simple filtration and washing steps.

-

Resin Loading:

-

Swell 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes.

-

Add a solution of a suitable piperidine building block, such as Fmoc-4-amino-1-Boc-piperidine, and a non-nucleophilic base like diisopropylethylamine (DIEA).

-

Agitate the mixture for several hours to immobilize the building block onto the solid support.

-

Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum. Causality: The trityl linker is acid-labile, allowing for final product cleavage under mild conditions that do not affect other acid-sensitive groups.

-

-

Fmoc-Deprotection and Acylation:

-

Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the piperidine nitrogen.[4]

-

Wash the resin thoroughly.

-

Couple a cyclobutane precursor, such as 3-(methoxycarbonyl)cyclobutanecarboxylic acid, using a peptide coupling agent like HATU in the presence of DIEA.[4] Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and ensures high yields.

-

-

Spirocyclization and Cleavage:

-

Induce an intramolecular Dieckmann condensation using a strong base like potassium tert-butoxide in THF at an elevated temperature (e.g., 60°C) to form the spirocyclic ketone.[4]

-

Perform decarboxylation by heating the resin in a mixture of DMSO and water.[4]

-

Cleave the final product from the resin using a mild acidic cocktail (e.g., 1-5% TFA in DCM).

-

Purify the cleaved product using reverse-phase HPLC.

-

Applications in Drug Discovery and Medicinal Chemistry

The rigid, three-dimensional nature of the 2-azaspiro[3.5]nonane scaffold is highly advantageous for improving the pharmacological profiles of drug candidates.[5] Rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

-

Scaffold for Diverse Targets: Derivatives of the azaspiro[3.5]nonane core have been explored for a wide range of therapeutic targets. This includes G protein-coupled receptors (GPCRs) like GPR119 for metabolic disorders, viral proteases such as the SARS-CoV-2 main protease, and challenging oncology targets like the KRAS G12C mutant protein.[5][6]

-

Bioisosteric Replacement: Spirocyclic motifs are often used as bioisosteres for more common rings like piperidine or morpholine, offering a novel chemical space with distinct vectors for substitution and improved physicochemical properties.[7][8]

-

PROTAC Linkers: The defined geometry and bifunctional nature of this scaffold make it an attractive component for linkers in Proteolysis Targeting Chimeras (PROTACs).[9] A PROTAC linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, and the linker's conformation is critical for inducing effective ubiquitination and degradation of the target protein.

Caption: Role as a central scaffold for diverse therapeutic applications.

Safety, Handling, and Storage

As a laboratory chemical, 2-Boc-7-amino-2-azaspiro[3.5]nonane requires careful handling. While specific data for this compound is limited, data from its close isomer (tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, CAS 1239319-82-4) provides a useful surrogate for safety assessment.

-

Hazard Identification (based on isomer):

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage conditions are often under an inert atmosphere (nitrogen or argon) at 2–8 °C, protected from light.[3]

Conclusion

2-Boc-7-amino-2-azaspiro[3.5]nonane is more than just a chemical intermediate; it is a powerful tool for the modern medicinal chemist. Its well-defined three-dimensional structure, combined with the orthogonal reactivity of its two amine functionalities, provides a robust and versatile platform for the synthesis of novel, potent, and selective drug candidates. By enabling the exploration of previously inaccessible chemical space, this scaffold is poised to continue making significant contributions to drug discovery programs across a multitude of disease areas.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-amino-7-azaspiro(3.5)nonane-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Protheragen. (n.d.). Tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate. Retrieved from [Link]

-

ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

-

MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane. Retrieved from [Link]

Sources

- 1. This compound | C13H24N2O2 | CID 72207858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate - Protheragen [protheragen.ai]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole | MDPI [mdpi.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. tert-Butyl 2-amino-7-azaspiro(3.5)nonane-7-carboxylate | C13H24N2O2 | CID 53484529 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number 1408075-19-3 structural elucidation

An In-depth Technical Guide to the Structural Elucidation of CAS Number 1408075-19-3: tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate

Introduction

In the landscape of modern drug discovery, particularly in the development of novel modalities like Proteolysis Targeting Chimeras (PROTACs), the design and synthesis of unique three-dimensional scaffolds are of paramount importance. Spirocyclic systems, which feature two rings connected by a single common atom, offer rigid conformational constraint and novel exit vectors for chemical exploration. The compound identified by CAS number 1408075-19-3 is this compound, a molecule that combines an azetidine ring and a cyclohexane ring in a spirocyclic arrangement.[1] Its structure contains a primary amine for further functionalization and a tert-butyloxycarbonyl (Boc) protected secondary amine, making it a valuable building block.

This technical guide provides a comprehensive, first-principles approach to the de novo structural elucidation of this molecule. As a self-validating system, this workflow is designed for researchers, scientists, and drug development professionals, demonstrating how a combination of mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy can be synergistically employed to unambiguously determine the molecular formula, connectivity, and complete chemical structure of a novel small molecule.

Overall Elucidation Strategy

The structural confirmation of a previously uncharacterized compound requires a multi-faceted analytical approach. Our strategy is built on two pillars: Mass Spectrometry (MS) to establish the elemental composition and molecular weight, and a suite of one- and two-dimensional NMR experiments to piece together the atomic connectivity and define the complete molecular architecture. Each step is designed to provide orthogonal data that, when combined, leaves no ambiguity in the final structural assignment.

Part 1: Molecular Formula Determination via Mass Spectrometry

The foundational step in any structural elucidation is to determine the precise molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering mass accuracy in the parts-per-million (ppm) range.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Positive ion mode is selected to observe the protonated molecule, [M+H]⁺.

-

Acquisition Parameters:

-

Mass Range: 50-500 m/z

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Internal Calibrant: Use a suitable reference standard (e.g., Leucine Enkephalin) to ensure high mass accuracy.

-

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument software to calculate the elemental composition based on the accurate mass.

Expected Results and Interpretation

For a compound with the formula C₁₃H₂₄N₂O₂, the expected accurate mass for the protonated molecule [M+H]⁺ is calculated as follows:

| Atom | Count | Mass (Da) | Total Mass (Da) |

| ¹²C | 13 | 12.000000 | 156.000000 |

| ¹H | 25 (24+1) | 1.007825 | 25.195625 |

| ¹⁴N | 2 | 14.003074 | 28.006148 |

| ¹⁶O | 2 | 15.994915 | 31.989830 |

| Total | [M+H]⁺ | 241.191603 |

The HRMS experiment should yield a prominent ion at m/z ≈ 241.1916. The high accuracy of the measurement (typically < 5 ppm error) allows for the unambiguous confirmation of the elemental formula C₁₃H₂₄N₂O₂, ruling out other potential combinations of atoms with the same nominal mass.

Tandem MS (MS/MS) for Initial Fragmentation Insights

Further structural clues can be obtained by subjecting the parent ion ([M+H]⁺) to collision-induced dissociation (CID). This experiment reveals characteristic fragmentation patterns. The Boc group is notoriously labile and its fragmentation is a key diagnostic marker.

Expected Fragmentation Pathways:

| Precursor Ion (m/z) | Neutral Loss | Fragment (m/z) | Interpretation |

| 241.19 | C₄H₈ (56.06) | 185.13 | Loss of isobutylene from the Boc group |

| 241.19 | C₅H₉O₂ (101.06) | 140.13 | Loss of the entire Boc group (as C₅H₉O₂ + H) |

| 241.19 | C₄H₉O (73.06) | 168.13 | Loss of the tert-butoxy group |

The observation of these specific losses provides strong evidence for the presence of a tert-butyl carbamate protecting group.

Part 2: Unraveling the Molecular Framework with NMR Spectroscopy

While MS provides the formula, NMR spectroscopy is required to determine the precise arrangement of atoms. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments will be used to build the molecular structure piece by piece.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Chloroform-d is often a good first choice for compounds of this polarity.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments to Acquire:

-

¹H NMR

-

¹³C NMR

-

DEPT-135

-

¹H-¹H COSY

-

¹H-¹³C HSQC

-

¹H-¹³C HMBC

-

-

Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Predicted NMR Data and Step-by-Step Interpretation

Structure with Atom Numbering: (A diagram of the structure with numbered atoms would be presented here for clarity)

1. ¹H NMR: Proton Inventory

The ¹H NMR spectrum provides the first look at the hydrogen environments.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.6-3.8 | m | 4H | H1, H3 | Protons on the azetidine ring, adjacent to nitrogen. |

| ~2.9-3.1 | m | 1H | H7 | Methine proton attached to the carbon bearing the amino group. |

| ~1.8-2.0 | m | 4H | H5, H9 (axial/eq) | Cyclohexane protons adjacent to the spiro center. |

| ~1.45 | s | 9H | Boc -CH₃ | Nine equivalent protons of the tert-butyl group. |

| ~1.3-1.5 | m | 4H | H6, H8 (axial/eq) | Remaining cyclohexane protons. |

| ~1.2 (broad) | s | 2H | -NH₂ | Primary amine protons, often broad and exchangeable. |

2. ¹³C NMR and DEPT-135: The Carbon Skeleton

This provides a count of unique carbon atoms and their type (CH₃, CH₂, CH, or C).

| Predicted Shift (ppm) | DEPT-135 | Assignment | Rationale |

| ~155.0 | No signal | Boc C=O | Carbamate carbonyl carbon. |

| ~79.5 | No signal | Boc C(CH₃)₃ | Quaternary carbon of the Boc group. |

| ~55-60 | Negative | C1, C3 | Azetidine CH₂ carbons adjacent to nitrogen. |

| ~48.0 | Positive | C7 | CH carbon attached to the primary amine. |

| ~35-40 | Negative | C5, C9 | Cyclohexane CH₂ carbons adjacent to the spiro center. |

| ~38.0 | No signal | C4 | Spiro quaternary carbon. |

| ~28.5 | Positive | Boc -CH₃ | Methyl carbons of the Boc group. |

| ~25-30 | Negative | C6, C8 | Remaining cyclohexane CH₂ carbons. |

3. 2D COSY: Mapping ¹H-¹H Connections

The COSY spectrum reveals which protons are coupled (typically through 2-3 bonds), allowing us to trace out spin systems.

-

Key Insight: A clear correlation network will be observed connecting all the protons of the cyclohexane ring (H5 through H9). A separate, simpler correlation will be seen between the geminal protons on C1 and C3 of the azetidine ring. The lack of correlation between the azetidine protons and the cyclohexane protons confirms they are in separate ring systems.

4. 2D HSQC: Linking Protons to Carbons

This is a powerful experiment that directly correlates each proton signal with the carbon signal of the atom it is attached to.[2][3]

-

Key Insight: The HSQC spectrum allows for the definitive assignment of every protonated carbon in the ¹³C spectrum. For example, the proton signal at ~3.0 ppm (H7) will show a cross-peak to the carbon signal at ~48.0 ppm (C7). This pairing is essential before moving to the final step.

5. 2D HMBC: Assembling the Puzzle

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final key, revealing correlations between protons and carbons that are 2 or 3 bonds away.[3][4] This allows us to connect the isolated spin systems and confirm the placement of quaternary carbons.

-

Crucial Correlations for Final Proof:

-

Boc Group Confirmation: The protons of the Boc group (~1.45 ppm) will show a strong correlation to the quaternary carbon of the Boc group (~79.5 ppm) and the carbonyl carbon (~155.0 ppm).

-

Spiro Center Confirmation: This is the most critical piece of evidence.

-

The protons on the azetidine ring (H1, H3 at ~3.7 ppm) will show a 2-bond correlation to the spiro carbon (C4 at ~38.0 ppm).

-

The protons on the cyclohexane ring adjacent to the spiro center (H5, H9 at ~1.9 ppm) will also show a 2-bond correlation to the same spiro carbon (C4).

-

-

This "double-convergence" of correlations from protons in two different ring systems onto a single quaternary carbon is unambiguous proof of the spirocyclic junction.

-

Conclusion: A Self-Validating Structural Proof

By systematically integrating the data, a complete and validated structure emerges. HRMS provides the exact elemental formula, C₁₃H₂₄N₂O₂. The ¹H and ¹³C NMR spectra confirm the presence of the key functional groups (a Boc-protected amine and a primary amine) and the correct number of proton and carbon environments. The COSY spectrum delineates the connectivity within the individual azetidine and cyclohexane rings. The HSQC experiment rigorously links the proton and carbon frameworks. Finally, the HMBC spectrum provides the definitive long-range correlations that piece the entire structure together, most critically confirming the spirocyclic nature of the molecule. This logical, step-wise workflow ensures a high degree of confidence in the final structural assignment of CAS 1408075-19-3 as this compound.

References

-

Columbia University. HSQC and HMBC - NMR Core Facility. Available at: [Link]

-

Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]

-

Scribd. HSQC and HMBC. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

American Elements. This compound. Available at: [Link]

Sources

Systematic IUPAC Nomenclature of Heterocyclic Spiro Compounds: A Case Study of a C13H24N2O2 Spiro-System

An In-Depth Technical Guide:

Abstract

Spirocyclic systems, characterized by two rings sharing a single common atom, are of immense interest in medicinal chemistry due to their rigid three-dimensional structures that can effectively probe biological space. This structural rigidity often leads to enhanced target selectivity and improved pharmacokinetic properties. However, the structural complexity, especially in heterocyclic variants, necessitates a rigorous and systematic approach to nomenclature. This guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) rules for naming spiro compounds. We will deconstruct these rules by systematically determining the IUPAC name for a representative complex heterocyclic molecule with the formula C13H24N2O2. Furthermore, this whitepaper outlines key experimental workflows for the synthesis and definitive structural elucidation of such compounds, providing a holistic view for the research professional.

Part 1: Foundational Principles of Spiro Nomenclature

The IUPAC nomenclature for spiro compounds provides a systematic framework for unambiguously naming these structurally unique molecules. The system is built upon identifying a parent hydrocarbon and then specifying the location of heteroatoms and substituents.

The Core Components of a Spiro Name

A spiro compound's name is constructed from three primary parts:

-

The 'spiro' prefix: This indicates the presence of a single atom common to two rings.[1]

-

The von Baeyer descriptor: A set of numbers in square brackets, such as [x.y], where 'x' and 'y' represent the number of atoms in each ring's bridge, excluding the common spiro atom. These numbers are always cited in ascending order (x ≤ y).[2][3]

-

The parent alkane name: This is based on the total number of atoms in both rings, including the spiro atom (e.g., undecane for 11 total atoms).[4]

The Critical Numbering System

The numbering of the atomic framework is the most critical step and follows a strict set of rules according to the 2013 IUPAC recommendations:

-

Starting Point: Numbering begins in the smaller ring at an atom immediately adjacent to the spiro atom.[2] If the rings are of equal size, either can be chosen to start.

-

Path: The numbering proceeds around the smaller ring first, then through the spiro atom, and finally around the larger ring.[4][5]

-

Priority for Heteroatoms: When heteroatoms are present, the numbering direction is chosen to assign the lowest possible locants (positions) to the heteroatoms.[3][6] If a choice still exists, priority for low locants is given to heteroatoms in the order of O > S > N > P, etc.[7]

The logical flow for numbering a parent spiroalkane is visualized below.

Caption: Logical workflow for naming a parent spiroalkane.

Part 2: Systematic Naming of a C13H24N2O2 Spiro Compound

We will now apply these foundational principles to determine the precise IUPAC name for a spiro compound with the molecular formula C13H24N2O2.

Step 1: Deducing a Plausible Structure

The molecular formula C13H24N2O2 provides critical clues. The hydrogen count (H24) corresponds to the general formula for a saturated bicyclic alkane (CnH2n-2, where n=13; C13H2(13)-2 = C13H24). This indicates the absence of double bonds or additional rings. The presence of two nitrogen and two oxygen atoms suggests a heterocyclic structure, likely with one nitrogen and one oxygen atom per ring for symmetry.

A structure with 13 total skeletal atoms can be formed by two seven-membered rings joined at a central spiro carbon. This arrangement consists of 6 atoms in the bridge of each ring plus the central spiro atom (6 + 6 + 1 = 13 atoms).

Step 2: Identifying the Parent Spiroalkane

Based on the deduced structure:

-

The number of bridge atoms in each ring is 6.

-

The von Baeyer descriptor is [6.6] .

-

The total number of atoms is 13, making the parent alkane tridecane .

Therefore, the parent hydrocarbon is spiro[6.6]tridecane .

Step 3: Numbering the System to Prioritize Heteroatoms

With two identical rings, we can begin numbering in either. We must number in a direction that assigns the lowest possible locants to the two nitrogen ('aza') and two oxygen ('oxa') atoms. According to IUPAC priority rules, oxygen precedes nitrogen.

-

Spiro Atom Assignment: The spiro carbon is assigned the middle position in the 13-atom chain, which is position 7.

-

Numbering Path: We start at an atom adjacent to the spiro atom (e.g., position 1), proceed around the first ring to position 6, through the spiro atom (7), and around the second ring from 8 to 13.

-

Placing Heteroatoms: To achieve the lowest locant set, we place the heteroatoms as early as possible in the numbering sequence. Placing the oxygen atoms at positions 2 and 9, and the nitrogen atoms at positions 5 and 12, results in the locant set {2, 5, 9, 12}. This set is lower than other possibilities, such as {3, 6, 10, 13}.

Step 4: Assembling the Final IUPAC Name

With all components determined, we assemble the name:

-

Heteroatom Prefixes: We have two oxygen atoms ('dioxa') and two nitrogen atoms ('diaza').

-

Locants: The locants are {2, 9} for 'dioxa' and {5, 12} for 'diaza'.

-

Assembly: The prefixes are placed in alphabetical order ('diaza' before 'dioxa').

Combining these elements yields the definitive IUPAC name.

Final IUPAC Name: 5,12-Diaza-2,9-dioxaspiro[6.6]tridecane

Caption: Numbered structure of 5,12-Diaza-2,9-dioxaspiro[6.6]tridecane.

Part 3: Experimental Considerations: Synthesis & Structural Elucidation

The synthesis and characterization of such a compound require a robust and self-validating experimental plan.

Synthetic Workflow: A Hypothetical Approach

A plausible synthesis could be achieved via a one-pot double cyclization reaction. This approach offers efficiency by forming both rings simultaneously around the central spiro-carbon.

Core Rationale: The reaction utilizes a symmetrical ketone as the source of the future spiro-carbon and two equivalents of a bifunctional amino alcohol. The intramolecular cyclization is driven by the formation of stable hemiaminal ether linkages.

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples [vedantu.com]

- 4. acdlabs.com [acdlabs.com]

- 5. youtube.com [youtube.com]

- 6. SP-0 to SP-1.5 [iupac.qmul.ac.uk]

- 7. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

Commercial availability and suppliers of 7-amino-2-azaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester

An In-depth Technical Guide to 7-amino-2-azaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester: Sourcing, Synthesis, and Application

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the procurement and application of the versatile building block, tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate. This spirocyclic scaffold has garnered significant attention for its ability to introduce three-dimensional complexity into molecular designs, a critical attribute for developing novel therapeutics with improved physicochemical and pharmacological properties.

This document provides an in-depth analysis of the compound's properties, commercial availability, synthetic routes, and its strategic application in modern drug discovery programs.

Core Molecular Attributes and Identification

This compound is a bifunctional molecule featuring a rigid spiro[3.5]nonane core. This structure is characterized by a four-membered azetidine ring sharing a single carbon atom with a six-membered cyclohexane ring. The molecule is strategically protected with a tert-butoxycarbonyl (Boc) group on the azetidine nitrogen, allowing for selective chemical manipulation. A primary amino group on the cyclohexane ring serves as a key handle for derivatization.

For clarity and accurate sourcing, it is essential to distinguish this compound by its unique identifiers.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1408075-19-3 | [1] |

| Molecular Formula | C₁₃H₂₄N₂O₂ | [1][2] |

| Molecular Weight | 240.34 g/mol | [1] |

| PubChem CID | 72207858 | [1][2] |

| InChIKey | QODLWXAMPOHERW-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)N | [1] |

| Synonyms | 2-Boc-7-amino-2-azaspiro[3.5]nonane, 7-Amino-2-azaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester | [1] |

Commercial Availability and Sourcing

The accessibility of this building block is crucial for research and development timelines. Several chemical suppliers offer this compound and its closely related isomers or precursors. When sourcing, it is critical to verify the CAS number to ensure the correct regioisomer is acquired.

Table of Representative Suppliers:

| Supplier | Compound Name / CAS Number | Notes |

| American Elements | This compound (CAS: 1408075-19-3) | Offers research and commercial quantities.[2] |

| Protheragen | tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 1239319-82-4) | Provides the 2-amino isomer, a related but distinct building block.[3] |

| Sigma-Aldrich | 2-Amino-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester (CAS: 1239319-82-4) | Distributes the 2-amino isomer from Synthonix Corporation. |

| BLDpharm | 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS: 873924-12-0) | Supplies the carboxylic acid derivative, a potential precursor.[4] |

| Alfa Chemistry | 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS: 873924-12-0) | Offers the carboxylic acid derivative at ≥95% purity.[5] |

| MedChemExpress | 7-(Tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS: 873924-12-0) | Sells the carboxylic acid derivative, noting its use as a PROTAC linker.[6][7] |

| Biosynth | 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS: 873924-12-0) | Provides the carboxylic acid derivative for pharmaceutical testing.[8] |

| United States Biological | 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS: 873924-12-0) | Notes its use in preparing mineralocorticoid receptor agonists.[9] |

Note: Researchers should carefully distinguish between the target amine (CAS 1408075-19-3), its isomer (CAS 1239319-82-4), and the related carboxylic acid (CAS 873924-12-0) when placing orders.

Synthesis and Manufacturing Insights

The synthesis of azaspiro[3.5]nonanes is a multi-step process that requires careful control of cyclization and functional group interconversion. While specific, proprietary methods may vary by supplier, public-domain literature and patents outline plausible synthetic strategies. A common approach involves the construction of a ketone intermediate, which is then converted to the desired amine.

A generalized synthetic pathway can be illustrated as follows:

Caption: Generalized synthetic workflow for the target compound.

This process often begins with a commercially available piperidine derivative. A key step is a [2+2] cycloaddition reaction to form the four-membered ring and establish the spirocyclic core, yielding a ketone intermediate.[10] This ketone is a critical juncture; it can be converted to the primary amine via reductive amination. Patents for related structures describe multi-step sequences involving cyclization and ring-enlargement reactions, highlighting the complexity of producing these scaffolds efficiently and at scale.[11][12]

Applications in Research and Drug Development

The incorporation of saturated, spirocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance the three-dimensional character of drug candidates. This "Fsp³-richness" can lead to significant improvements in metabolic stability, aqueous solubility, and binding affinity, while potentially reducing off-target effects.

Key Application Areas:

-

Scaffold for Novel Therapeutics: The bifunctional nature of the molecule allows it to be used as a versatile building block. The primary amine can be readily derivatized to explore structure-activity relationships (SAR), while the Boc-protected amine can be deprotected at a later stage for further modification.

-

Modulation of Key Biological Targets: Derivatives of the azaspiro[3.5]nonane core have been investigated for their activity against several important drug targets.

-

Chemokine Receptors (CCR3/CCR5): Related compounds are explored for their potential to regulate chemokine receptor activity, which is relevant for treating HIV infection and inflammatory diseases.[11]

-

GPR119 Agonists: A related structural analog has been used in the synthesis of GPR119 agonists, a target for treating diabetes and metabolic disorders.[10]

-

Mineralocorticoid Receptor Agonists: The carboxylic acid derivative is explicitly mentioned as a reagent in the preparation of mineralocorticoid receptor agonists.[9]

-

-

PROTAC® Linkers: The structural rigidity and defined exit vectors of the spirocyclic core make it an attractive component for linkers in Proteolysis Targeting Chimeras (PROTACs).[7] PROTACs are novel therapeutic modalities that utilize the cell's ubiquitin-proteasome system to degrade specific target proteins.[7]

The logical workflow for utilizing this building block in a drug discovery campaign is depicted below.

Caption: Application of the building block in a drug discovery workflow.

Protocols: Handling and Quality Control

Storage and Handling: Proper storage is essential to maintain the integrity of the compound. Based on supplier recommendations for related amines, the following conditions are advised:

-

Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C for long-term stability.[3] For short-term use, storage in a desiccator at room temperature may be acceptable if sealed properly.[13]

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Quality Control Methodology: To ensure the identity and purity of the material before use in synthesis, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight and assess purity. The retention time provides a benchmark for reaction monitoring.

-

High-Performance Liquid Chromatography (HPLC): To obtain a precise quantification of purity (typically >95% is required for medicinal chemistry applications).

These self-validating checks are critical for the reproducibility of experimental results and the integrity of any subsequent biological data.

Conclusion

This compound is a high-value building block for modern medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over flat, aromatic scaffolds, providing a pathway to novel chemical matter with potentially superior drug-like properties. While sourcing requires careful attention to isomeric identity, the compound and its key precursors are commercially available from a range of specialized suppliers. Its demonstrated utility in programs targeting G-protein coupled receptors, chemokine receptors, and in the construction of PROTACs underscores its importance and potential for future drug discovery endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

American Elements. This compound. American Elements. [Link]

-

Protheragen. Tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate. Protheragen. [Link]

-

ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate GmbH. [Link]

- Google Patents. Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.

- Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.

-

Advanced ChemBlocks. Spiro Products. Advanced ChemBlocks Inc. [Link]

Sources

- 1. This compound | C13H24N2O2 | CID 72207858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate - Protheragen [protheragen.ai]

- 4. 873924-12-0|7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid | 873924-12-0 | YJB92412 [biosynth.com]

- 9. usbio.net [usbio.net]

- 10. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]

- 11. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 12. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]

- 13. tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | 240401-28-9 [sigmaaldrich.com]

Literature review on the synthesis of azaspiro[3.5]nonane derivatives

An In-Depth Technical Guide to the Synthesis of Azaspiro[3.5]nonane Derivatives

Authored by Gemini, Senior Application Scientist

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer both structural rigidity and three-dimensional complexity is paramount. Azaspiro[3.5]nonane, a unique scaffold featuring a cyclobutane ring fused to a piperidine ring through a common spiro-carbon, has emerged as a structure of significant interest.[1][2] Its inherent conformational rigidity and well-defined three-dimensional arrangement of substituents provide a distinct advantage for exploring new chemical space, often leading to compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[2][3]

This guide provides a comprehensive overview of the synthetic strategies developed to construct the azaspiro[3.5]nonane core. We will delve into the causality behind experimental choices, present detailed protocols for key transformations, and offer a comparative analysis of the available methodologies. The applications of these derivatives are diverse, ranging from potent agonists for G protein-coupled receptor 119 (GPR119) in metabolic disease research to covalent inhibitors for challenging oncology targets like the KRAS G12C mutant.[2][4]

Core Synthetic Strategies: Building the Azaspiro[3.5]nonane Framework

The construction of the azaspiro[3.5]nonane skeleton can be approached through several distinct strategies, each with its own merits and limitations. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials. Key strategies include solid-phase synthesis for library generation, cycloaddition reactions to form the four-membered ring, and intramolecular cyclizations to forge the spirocyclic core.

Solid-Phase Synthesis: A Modular Approach for Library Generation

Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of compound libraries based on a common scaffold.[1] This methodology simplifies purification and allows for the use of excess reagents to drive reactions to completion, making it highly amenable to high-throughput and automated synthesis. A robust solid-phase route has been developed for the synthesis of 7-azaspiro[3.5]nonan-1-one derivatives, a key intermediate for further functionalization.[1]

The general workflow involves immobilizing a piperidine-based precursor onto a solid support, followed by sequential chemical transformations to build the spirocycle, and finally, diversification before cleavage from the resin.[1]

Caption: Workflow for Solid-Phase Synthesis of 7-Azaspiro[3.5]nonan-1-one.

A pivotal step in this sequence is the intramolecular Dieckmann condensation, which forges the C-C bond to form the cyclobutanone ring. This is followed by a decarboxylation step to yield the desired 7-azaspiro[3.5]nonan-1-one core attached to the resin.[1]

Experimental Protocol 1: Solid-Phase Spirocyclization via Dieckmann Condensation [1]

This protocol outlines the key spirocyclization and decarboxylation steps.

-

Swell the Resin: Swell the resin from the previous acylation step in anhydrous tetrahydrofuran (THF) (10 mL per 1 g of resin).

-

Dieckmann Condensation: Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL) to the resin suspension. Agitate the mixture at 60°C for 8 hours.

-

Washing: Cool the reaction to room temperature, drain the solvent, and wash the resin sequentially with THF (3 x 10 mL).

-

Decarboxylation: Suspend the resin in a mixture of dimethyl sulfoxide (DMSO) (8 mL) and water (0.5 mL). Heat the suspension at 120°C for 4 hours.

-

Final Washing: Cool the mixture to room temperature. Drain the solvent and wash the resin sequentially with water (3 x 10 mL), N,N-Dimethylformamide (DMF) (3 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and Methanol (MeOH) (3 x 10 mL).

-

Drying: Dry the resin under a high vacuum to yield the spirocyclic core attached to the solid support, ready for diversification.

[2+2] Ketene-Imine Cycloaddition (Staudinger Reaction)

The Staudinger cycloaddition is a classic and powerful method for the synthesis of β-lactams (azetidin-2-ones).[5] This [2+2] cycloaddition between a ketene and an imine is a highly effective strategy for constructing the four-membered ring of the azaspiro[3.5]nonane system, specifically for derivatives containing a 1-azaspiro[3.5]nonan-2-one core.[5]

The reaction typically involves the in situ generation of a ketene from an acyl chloride in the presence of a tertiary amine base. This reactive ketene then undergoes cycloaddition with an imine, often derived from a piperidin-4-one derivative, to form the spirocyclic β-lactam.[5]

Caption: Mechanism of the Staudinger [2+2] Cycloaddition.

General Experimental Protocol 2: Staudinger [2+2] Cycloaddition [5]

This protocol provides a general framework; optimization for specific substrates is necessary.

-

Setup: Dissolve the imine (1.0 eq), derived from a suitable piperidin-4-one, in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the solution to 0°C.

-

Ketene Precursor Addition: Add the acyl chloride (1.2 eq) to the cooled solution.

-

Ketene Generation: Add a solution of triethylamine (1.5 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Intramolecular Cyclization Strategies

Beyond the solid-phase Dieckmann condensation, other intramolecular cyclization methods are crucial for building the azaspiro[3.5]nonane framework. These strategies often involve forming one of the two rings by creating a new bond within a pre-assembled acyclic or monocyclic precursor.

A patented method for the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane illustrates this principle. The key step involves an intramolecular cyclization of a precursor (Compound 2) under basic conditions to form a lactam (Compound 3), which is subsequently reduced.[6]

Caption: Synthetic Route via Intramolecular Cyclization.[6]

Similarly, the synthesis of 7-oxo-2-azaspiro[3.5]nonane has been achieved via a two-step cyclization process, highlighting the versatility of this approach for accessing different isomers.[7][8]

Novel and Miscellaneous Methods

The field is continually evolving, with new methodologies providing more efficient or unique access to these scaffolds.

-

Visible-Light-Induced Nitrogen-Atom Deletion: A recent innovative strategy involves the selective deletion of a nitrogen atom from readily available N-spiroheterocycles. This visible-light-induced transformation provides a novel entry to valuable spirocyclic cores, including 7-azaspiro[3.5]nonane, from larger, more complex starting materials.[9]

-

Rhodium-Catalyzed Cycloisomerization/Diels-Alder Cascade: For constructing seven-membered azaspirocycles, a Rh(I)-catalyzed cascade reaction of 1,5-bisallenes has been developed.[10] While not directly yielding the [3.5] system, this demonstrates the power of catalytic cascade reactions in building complex spirocyclic systems.

-

Ring Expansion: Strategies involving the expansion of smaller strained rings, such as aziridines or cyclopropanes, offer another synthetic avenue.[11][12] For example, the reaction of N-tosyl azetidines with methylenecyclobutane can produce substituted 5-azaspiro[3.5]nonanes.[11]

Comparative Analysis of Synthetic Routes

To aid researchers in selecting the most appropriate method, the primary synthetic strategies are summarized and compared below.

| Synthetic Strategy | Key Transformation | Advantages | Disadvantages | Typical Application |

| Solid-Phase Synthesis | Dieckmann Condensation | Amenable to automation and library synthesis; simplified purification.[1] | May require optimization for specific substrates; scalability can be limited by resin loading. | High-throughput screening, lead discovery. |

| [2+2] Cycloaddition | Staudinger Reaction | Direct and efficient route to β-lactam derivatives; well-established methodology.[5] | Requires synthesis of specific imine and ketene precursors; may have stereochemical control challenges. | Synthesis of azetidinone-containing spirocycles. |

| Intramolecular Cyclization | Base- or Metal-Mediated Ring Closure | High control over regioselectivity; can be adapted for various isomers.[6][7] | Requires multi-step synthesis of the acyclic precursor; cyclization yields can be variable. | Targeted synthesis of specific isomers and analogues. |

| Nitrogen-Atom Deletion | Photoredox Catalysis | Novel disconnection approach; utilizes readily available starting materials.[9] | Substrate scope may be limited; requires specialized photochemical equipment. | Accessing core scaffolds from complex precursors. |

Conclusion and Future Outlook

The azaspiro[3.5]nonane scaffold has solidified its position as a privileged motif in medicinal chemistry. The synthetic toolbox for accessing this core and its derivatives is diverse and expanding. Solid-phase synthesis provides an excellent platform for discovery chemistry, while classical methods like the Staudinger reaction and various intramolecular cyclizations remain cornerstones for targeted synthesis. The emergence of novel photochemical and catalytic methods promises to further streamline access to these valuable three-dimensional building blocks. As the demand for molecules with improved drug-like properties continues to grow, the development of even more efficient, stereoselective, and scalable routes to azaspiro[3.5]nonane derivatives will remain a critical endeavor for synthetic and medicinal chemists alike.

References

- BenchChem. (n.d.). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.

- Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.

-

Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257–8322. Retrieved from [Link]

- BenchChem. (n.d.). The Emergence of 7-Azaspiro[3.5]nonane Derivatives: A Technical Guide to a Novel Scaffold in Drug Discovery.

- BenchChem. (n.d.). Biological evaluation of 7-Tert-butyl-1-azaspiro[3.5]nonane derivatives.

-

Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(2). Retrieved from [Link]

-

MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13876. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.

- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.

-

Torres, Ò., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry, 87(7), 4946-4956. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Retrieved from [Link]

- BenchChem. (n.d.). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds.

-

Wang, H., et al. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society, 145(34), 18866–18876. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 7-Azaspiro(3.5)nonane. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for Azaspiro[3.5]nonane Derivatives in Organic Synthesis.

-

Hu, Y., et al. (2020). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Organic Letters, 22(15), 5887–5891. Retrieved from [Link]

-

ResearchGate. (n.d.). Intramolecular Cyclization Reactions of Aziridines with π-Nucleophiles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). [3 + 2] Cycloaddition of thioformylium methylide with various arylidene-azolones in the synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via Intramolecular 1,3-Dipolar Cycloaddition. Retrieved from [Link]

-

Myers, A. (n.d.). The [3+2]Cycloaddition Reaction. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in Synthetic Routes to Azacycles. Molecules, 26(16), 4968. Retrieved from [Link]

- BenchChem. (n.d.). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.

-

ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]

-

ResearchGate. (n.d.). A ring expansion strategy towards diverse azaheterocycles. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]

- 7. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Harnessing Key Intermediates for the Strategic Synthesis of Spirocyclic Amines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Viewpoint

Abstract: Spirocyclic amines represent a class of privileged scaffolds in modern medicinal chemistry. Their inherent three-dimensionality, resulting from the fusion of two rings at a single quaternary carbon, offers a powerful strategy to escape the "flatland" of traditional aromatic compounds. This structural rigidity can lock molecular conformations, optimize interactions with biological targets, and often leads to improved physicochemical properties such as solubility and metabolic stability.[1][2] However, the construction of the spirocyclic core presents unique synthetic challenges. This guide provides an in-depth analysis of core synthetic strategies, focusing on the pivotal role of key intermediates that dictate the course and efficiency of these transformations. We will explore the causality behind experimental choices in major synthetic pathways, including intramolecular cyclizations, cycloaddition reactions, ring-closing metathesis, and the Pictet-Spengler reaction, providing field-proven insights for drug development professionals.

Introduction: The Rising Prominence of 3D Scaffolds

For decades, drug discovery has been dominated by planar, aromatic molecules. While successful, this has led to the exploration of a limited chemical space. The contemporary drive towards molecules with a higher fraction of sp³-hybridized carbons (Fsp³) is a direct response to the need for improved drug-like properties and the ability to target more complex protein surfaces.[1][3] Spirocyclic amines are at the forefront of this movement.

Why Spirocyclic Amines?

-

Enhanced Three-Dimensionality: The spiro-fusion introduces a rigid, non-planar geometry that allows for precise vectoral projection of substituents into a protein's binding pocket.[4]

-

Improved Physicochemical Properties: Compared to their non-spirocyclic or aromatic counterparts, aza-spirocycles often exhibit higher solubility, decreased lipophilicity, and improved metabolic stability by blocking potential sites of metabolism.[1][5]

-

Novel Chemical Space: These scaffolds provide access to unexplored areas of chemical space, offering opportunities for novel intellectual property and overcoming resistance mechanisms.[2][6]

The primary synthetic hurdle is the construction of the sterically demanding quaternary spirocenter. The choice of synthetic strategy is therefore critically dependent on the design and formation of a key intermediate that is primed for the crucial spirocyclization step.

Core Synthetic Strategies & Their Key Intermediates

The synthesis of a spirocyclic amine is not merely a sequence of steps but a strategic process centered around the formation of a key intermediate. The structure of this intermediate determines the most logical and efficient path to the final spirocycle.

Intramolecular Cyclization: The Direct Approach

This is one of the most intuitive strategies, where a linear precursor containing both a nucleophilic amine and an electrophilic site is induced to close upon itself.

-

Key Intermediate: An acyclic or monocyclic precursor bearing a nucleophilic amine (or its protected form) and a tethered electrophile (e.g., an alkyl halide, tosylate, or mesylate).

-

Causality in a Nutshell: The reaction is driven by the proximity of the nucleophile and electrophile, governed by Thorpe-Ingold principles. The choice of protecting group on the amine is critical; it must be stable to the conditions for introducing the electrophile but readily removable for the cyclization or subsequent steps. A more advanced approach, the Hofmann-Löffler-Freytag (HLF) reaction, generates a radical intermediate that enables intramolecular C-H amination to form the spirocycle, often favoring the formation of five-membered rings (pyrrolidines).[4][7]

Workflow: Intramolecular SN2 Cyclization

Caption: General workflow for spirocycle synthesis via intramolecular SN2 cyclization.

A prime example is the synthesis of the 1'-H-spiro(indoline-3,4'-piperidine) core.[3] Here, 2-fluorophenylacetonitrile is dialkylated with an N-protected bis(2-chloroethyl)amine to create the crucial acyclic intermediate. Subsequent deprotection and base-mediated cyclization yield the desired spirocycle in high yield.[3]

Ring-Closing Metathesis (RCM): The Power of Olefins

RCM has emerged as a powerful tool for forming carbocycles and heterocycles, and its application to spirocycle synthesis is particularly effective.

-

Key Intermediate: A nitrogen-containing heterocycle substituted with two terminal alkene chains at the same position (a gem-diallyl derivative).

-

Causality in a Nutshell: The reaction is catalyzed by a ruthenium complex (e.g., Grubbs' catalyst) that mediates the intramolecular coupling of the two alkene tethers.[8][9] The stability and reactivity of the catalyst are paramount. The choice of solvent and temperature can significantly influence reaction times and yields. This method is valued for its functional group tolerance and reliability.

Workflow: Ring-Closing Metathesis (RCM)

Caption: Synthesis of spirocyclic amines using a Ring-Closing Metathesis (RCM) strategy.

This strategy has been successfully applied to create spirocyclopentylproline derivatives, where a proline precursor is gem-diallylated and subsequently subjected to RCM to form the spirocyclic core.[8]

Pictet-Spengler Reaction: A Bio-inspired Classic